Cholestane-3,6-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

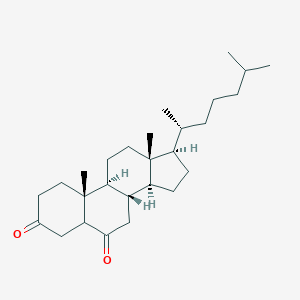

Cholestane-3,6-dione, also known as this compound, is a useful research compound. Its molecular formula is C27H44O2 and its molecular weight is 400.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Cholestanones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for Cholestane-3,6-dione, and how can researchers optimize yield and purity?

this compound is synthesized via oxidation of steroidal diols. For example, cholest-4-ene-3β,6β-diol (160) reacts with N-bromosuccinimide (NBS) to form 6β-hydroxy cholest-4-en-3-one (162), which is further oxidized to yield this compound (161) . Optimization involves controlling reaction conditions (e.g., solvent, temperature, and stoichiometry of NBS) to minimize side products like dibromo derivatives . Purity can be enhanced using column chromatography and verified via melting point analysis or HPLC.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key methods include:

- Mass spectrometry (MS) : Molecular ion peaks at m/z 400–416 (depending on derivatives) confirm molecular weight .

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify keto groups at C3 and C6, with steroidal skeleton signals (e.g., methyl groups at C18/C19) .

- Infrared (IR) spectroscopy : Strong absorbance near 1700–1750 cm−1 confirms carbonyl groups .

- Thin-layer chromatography (TLC) : Rf values in solvent systems like hexane:ethyl acetate (7:3) help monitor reaction progress .

Advanced Research Questions

Q. How does this compound inhibit sterol synthesis in mammalian cells, and what experimental models validate this activity?

this compound (e.g., compound 191) disrupts sterol synthesis by binding to antiestrogen-binding sites (AEBS) in liver cytosol and MCF7 cells, competitively inhibiting enzymes like 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase . In vivo studies in mice show reduced body weight gain and altered adrenal gland weight, suggesting systemic effects on lipid metabolism . Researchers should use radiolabeled substrates (e.g., 14C-acetate) in cultured L-cells to trace sterol pathway inhibition .

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

Discrepancies arise from structural variations (e.g., 5α vs. 5β configurations) and assay conditions. For example:

- Antimicrobial activity : this compound (189) lacks activity against S. cerevisiae and C. albicans but inhibits sterol synthesis in mammals .

- Dose-dependent effects : Stigmastane-3,6-dione (238) inhibits barley germination at 3 mM but stimulates growth at <0.1 mM . To address contradictions, standardize assays (e.g., MIC for antimicrobial tests vs. radiolabeled sterol tracking for metabolic studies) and validate structural purity via X-ray crystallography .

Q. What role does this compound play in bile acid biosynthesis, and how can its metabolic intermediates be tracked?

While not directly involved in bile acid pathways, related 5β-cholestane derivatives undergo hydroxylation by liver microsomal enzymes (e.g., CYP450 isoforms) . Researchers can use 3H-labeled this compound and LC-MS/MS to identify intermediates like 5β-cholestane-3α,7α,12α,24β,25-pentol . Optimize incubation conditions (NADPH, O2) for human vs. rat microsomes to study species-specific metabolism .

Q. How can researchers mitigate oxidative degradation of this compound during experimental storage?

Oxidation products (e.g., cholestane-3β,5α,6β-triol) form under ambient conditions, altering bioactivity . Stabilize the compound by:

- Storing in inert atmospheres (argon) at −20°C.

- Adding antioxidants (e.g., BHT) to solutions.

- Monitoring purity via periodic TLC or HPLC .

Q. Methodological Considerations

- Controlled experiments : Include vehicle controls (e.g., DMSO) to distinguish solvent effects from compound activity .

- Data validation : Cross-reference spectral data with databases like the EPA/NIH Mass Spectral Library .

- Ethical compliance : Adhere to institutional guidelines for animal studies, particularly for weight gain and organ weight analyses .

属性

CAS 编号 |

13492-22-3 |

|---|---|

分子式 |

C27H44O2 |

分子量 |

400.6 g/mol |

IUPAC 名称 |

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-18,20-24H,6-16H2,1-5H3/t18-,20+,21-,22+,23+,24?,26-,27-/m1/s1 |

InChI 键 |

LNGLEOIUQBVRRY-JYQHCDCXSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |

手性 SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4[C@@]3(CCC(=O)C4)C)C |

规范 SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |

同义词 |

5alpha-cholestane-3,6-dione 5beta-cholestane-3,6-dione cholestane-3,6-dione cholestane-3,6-dione, (5alpha)-isome |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。